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molecular formula C10H10N2O3S B8407067 N-(6-formyl-7-oxo-4,5,6,7-tetrahydro-benzothiazol-2-yl)-acetamide

N-(6-formyl-7-oxo-4,5,6,7-tetrahydro-benzothiazol-2-yl)-acetamide

Cat. No. B8407067
M. Wt: 238.27 g/mol
InChI Key: OBAORJLSQFZLGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08357707B2

Procedure details

LiHMDS solution (1 M, 27.7 mL) was added over 10 min to a suspension of N-(7-oxo-4,5,6,7-tetrahydro-benzothiazol-2-yl)-acetamide (Stage A.5, 2.0 g, 9.23 mmol) in dry THF (20 mL) cooled at −78° C. under an argon atm. The RM was then stirred at −78° C. for 2.5 h and methyl formate (2.308 mL, 36.9 mmol) added dropwise over 30 min. The RM was then warmed slowly to rt and was then stirred 18 h at rt. The RM was drown out into aqueous 1 M HCl (70 mL) and extracted 3× with DCM, dried over Na2SO4 and evaporated to give a the title compound as a solid. HPLC: tR 3.65 min (method D). MS: M−H=237. 1H-NMR in DMSO-d6 (400 MHz): 12.50 (s, br, 1H); 7.55 (s, 1H); 2.90-2.60 (m, 4H); 2.15 (s, 3H).
Quantity
27.7 mL
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
2.308 mL
Type
reactant
Reaction Step Two
Name
Quantity
70 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Li+].C[Si]([N-][Si](C)(C)C)(C)C.[O:11]=[C:12]1[C:20]2[S:19][C:18]([NH:21][C:22](=[O:24])[CH3:23])=[N:17][C:16]=2[CH2:15][CH2:14][CH2:13]1.[CH:25](OC)=[O:26].Cl>C1COCC1>[CH:25]([CH:13]1[CH2:14][CH2:15][C:16]2[N:17]=[C:18]([NH:21][C:22](=[O:24])[CH3:23])[S:19][C:20]=2[C:12]1=[O:11])=[O:26] |f:0.1|

Inputs

Step One
Name
Quantity
27.7 mL
Type
reactant
Smiles
[Li+].C[Si](C)(C)[N-][Si](C)(C)C
Name
Quantity
2 g
Type
reactant
Smiles
O=C1CCCC=2N=C(SC21)NC(C)=O
Name
Quantity
20 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
2.308 mL
Type
reactant
Smiles
C(=O)OC
Step Three
Name
Quantity
70 mL
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
The RM was then stirred at −78° C. for 2.5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The RM was then warmed slowly to rt
STIRRING
Type
STIRRING
Details
was then stirred 18 h at rt
Duration
18 h
EXTRACTION
Type
EXTRACTION
Details
extracted 3× with DCM
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
2.5 h
Name
Type
product
Smiles
C(=O)C1C(C2=C(N=C(S2)NC(C)=O)CC1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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